Ethyl 2,2-Difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

Description

Structural Identification and International Union of Pure and Applied Chemistry Nomenclature

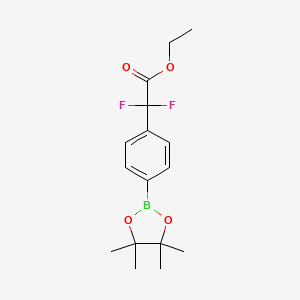

Ethyl 2,2-Difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is a complex organoboron compound with the molecular formula C₁₆H₂₁BF₂O₄ and a molecular weight of 326.15 grams per mole. The compound is registered under Chemical Abstracts Service number 1683545-35-8 and carries the molecular descriptor number MFCD20278276. The International Union of Pure and Applied Chemistry systematic name for this compound is ethyl difluoro[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate, which precisely describes its structural components.

The molecular structure consists of several distinct functional regions that contribute to its chemical behavior and utility. The core phenyl ring serves as the central scaffold, bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent at the para position. This boronic ester group, commonly referred to as a pinacol ester, provides the compound with its characteristic reactivity profile typical of organoboron chemistry. The acetate functionality is substituted with two fluorine atoms at the alpha position, creating a difluoromethylene group that significantly alters the electronic properties of the molecule compared to non-fluorinated analogs.

The structural complexity of this compound arises from the combination of multiple functional groups, each contributing distinct chemical properties. The boronic ester functionality imparts Lewis acidic character to the boron center, enabling coordination with Lewis bases and participation in cross-coupling reactions. The presence of fluorine atoms introduces significant electronegativity differences that affect both the electronic distribution within the molecule and its reactivity patterns. The ethyl ester group provides a protected carboxylic acid equivalent that can be selectively manipulated under appropriate conditions.

Historical Development of Fluorinated Boronic Esters

The development of fluorinated boronic esters represents a significant advancement in organoboron chemistry that emerged from the recognition of fluorine's unique effects on molecular properties and reactivity. Traditional methods for synthesizing fluorinated aryl boronic acids historically involved stoichiometric processes utilizing conversion of fluorinated aryl halides into aryl lithium or aryl Grignard reagents, followed by addition of trialkoxyborates. These early methodologies suffered from harsh reaction conditions, low yields, and the formation of stoichiometric metal salts, which complicated product isolation and purification processes.

The evolution toward more sophisticated fluorinated boronic ester synthesis began with the development of catalytic borylation methods that could be carried out under milder conditions with improved yields. Significant progress was achieved through iridium-catalyzed carbon-hydrogen borylation reactions of fluorinated arenes, which provided efficient access to fluorinated aryl boronates under relatively mild conditions. These methodologies demonstrated that the presence of fluorine substituents could direct regioselectivity in borylation reactions, with fluorine atoms influencing the electronic properties of aromatic systems and thereby controlling reaction outcomes.

The field experienced substantial growth with the recognition that fluorinated boronic esters could serve as versatile intermediates for further synthetic transformations. Research demonstrated that these compounds could participate in various coupling reactions while maintaining the beneficial properties imparted by fluorine substitution. The development of palladium-catalyzed cross-coupling reactions specifically adapted for highly fluorinated aryl boronic acids and esters represented a crucial advancement, enabling the incorporation of fluorinated motifs into complex molecular frameworks.

Recent advances have focused on the development of photochemical methods for constructing fluorinated organoboron compounds, particularly through radical-mediated processes that enable the formation of carbon-carbon bonds under mild conditions. These methodologies have expanded the scope of accessible fluorinated boronic ester structures and provided new pathways for incorporating fluorine-containing groups into organic molecules. The field has also benefited from improved understanding of the fundamental properties of fluorinated boronic esters, including their Lewis acidic behavior and capacity for coordination with various Lewis bases.

Significance in Modern Organoboron Chemistry

Fluorinated boronic esters, exemplified by compounds such as Ethyl 2,2-Difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate, occupy a position of considerable importance in contemporary organoboron chemistry due to their unique combination of synthetic utility and distinctive electronic properties. The significance of these compounds stems from their dual functionality, incorporating both the well-established reactivity patterns of boronic esters and the beneficial effects of fluorine substitution on molecular properties. This combination creates synthetic building blocks that can participate in established organoboron transformations while introducing fluorine-containing motifs that are increasingly valued in pharmaceutical and materials applications.

The structural features of fluorinated boronic esters enable participation in a broad range of synthetic transformations that are central to modern organic synthesis. The boronic ester functionality provides access to Suzuki-Miyaura cross-coupling reactions, which represent one of the most widely utilized methods for forming carbon-carbon bonds in complex molecule synthesis. The presence of fluorine atoms enhances the versatility of these transformations by modulating the electronic properties of the aromatic system, potentially affecting both reactivity and selectivity in coupling processes. Additionally, the Lewis acidic character of the boron center can be fine-tuned through fluorine substitution, influencing coordination behavior with various Lewis bases and affecting reaction mechanisms.

The electronic effects of fluorine substitution in boronic esters have proven particularly valuable in pharmaceutical chemistry, where fluorinated compounds often exhibit enhanced metabolic stability, improved bioavailability, and modified pharmacokinetic properties compared to their non-fluorinated counterparts. The ability to incorporate fluorine-containing groups through well-established boronic ester chemistry provides medicinal chemists with powerful tools for structure-activity relationship exploration and lead compound optimization. The unique properties of fluorinated boronic esters also enable their use in the development of novel synthetic methodologies, including photochemical approaches that operate under mild conditions and tolerate diverse functional groups.

In materials science applications, fluorinated boronic esters serve as valuable precursors for the synthesis of fluorinated polymers and advanced materials with enhanced thermal stability, chemical resistance, and unique surface properties. The self-assembly properties of these compounds, demonstrated through their ability to form structured arrangements with complementary molecules, open opportunities for the development of functional materials with precisely controlled architectures. The continuing evolution of synthetic methods for accessing fluorinated boronic esters, combined with growing understanding of their fundamental properties and reactivity patterns, positions these compounds as increasingly important tools in modern chemical research and industrial applications.

Properties

IUPAC Name |

ethyl 2,2-difluoro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BF2O4/c1-6-21-13(20)16(18,19)11-7-9-12(10-8-11)17-22-14(2,3)15(4,5)23-17/h7-10H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKXMWVVPMNZCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C(=O)OCC)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BF2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Ethyl 2,2-Difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate, also known as 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid pinacol ester, is primarily used in metal-catalyzed carbon-carbon bond formation reactions. The primary targets of this compound are chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst.

Mode of Action

The mode of action of Ethyl 2,2-Difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate involves its interaction with its targets in the Suzuki–Miyaura coupling reaction. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond.

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which Ethyl 2,2-Difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate participates, affects the biochemical pathways involved in carbon-carbon bond formation. The downstream effects of these pathways include the formation of new organic compounds through the creation of new carbon-carbon bonds.

Pharmacokinetics

Boronic acids and their esters, such as this compound, are known to be only marginally stable in water. This could impact the bioavailability of the compound, as it may undergo hydrolysis in aqueous environments.

Result of Action

The result of the action of Ethyl 2,2-Difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction. This leads to the creation of new organic compounds, expanding the diversity and complexity of chemical structures.

Action Environment

The action, efficacy, and stability of Ethyl 2,2-Difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate can be influenced by environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic pinacol esters, which is considerably accelerated at physiological pH. Therefore, the environment in which this compound is used must be carefully considered to ensure its stability and effectiveness.

Biological Activity

Ethyl 2,2-Difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS Number: 1683545-35-8) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of Ethyl 2,2-Difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is C16H21BF2O4. It has a molecular weight of approximately 326.15 g/mol and exhibits a purity of over 97% in commercial preparations . The compound features a difluorinated carbon center and a boron-containing moiety that may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of Ethyl 2,2-Difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate can be categorized into several key areas:

Anticancer Properties

Research into related compounds has shown that difluorinated derivatives can possess anticancer activity. The mechanism may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, studies have highlighted the role of fluorinated compounds in modulating cellular signaling pathways associated with tumor growth .

Neuroprotective Effects

The unique structure of Ethyl 2,2-Difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate may confer neuroprotective properties. Compounds with similar characteristics have been investigated for their potential to protect neuronal cells from oxidative stress and apoptosis. This suggests a promising avenue for further research into its effects on neurodegenerative diseases .

Case Studies

Case Study 1: Anticancer Activity

In a study examining the efficacy of difluorinated compounds in cancer models, researchers found that derivatives similar to Ethyl 2,2-Difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate demonstrated significant cytotoxicity against various cancer cell lines. The study reported IC50 values in the micromolar range for several tested derivatives .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of boron-containing compounds. It was observed that certain derivatives exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. While direct studies on Ethyl 2,2-Difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate are necessary for conclusive evidence, these findings suggest potential antimicrobial applications .

Scientific Research Applications

Applications in Organic Synthesis

1. Building Block for Fluorinated Compounds

Ethyl 2,2-difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate serves as a versatile building block in the synthesis of fluorinated organic compounds. Its difluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds. This property is particularly useful in developing pharmaceuticals with improved bioavailability and efficacy .

2. Boron Chemistry

The presence of the boron-containing moiety allows for the development of boronate esters that can participate in various coupling reactions such as Suzuki-Miyaura cross-couplings. This reaction is essential for constructing complex organic molecules and polymers .

Applications in Medicinal Chemistry

1. Anticancer Agents

Research indicates that derivatives of ethyl 2,2-difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate exhibit potential anticancer activity. The incorporation of difluoromethyl groups into drug candidates has been linked to enhanced selectivity and potency against cancer cells due to their ability to modulate biological pathways involved in tumor growth .

Case Study: Development of Anticancer Compounds

A study demonstrated that compounds derived from this ester showed significant cytotoxic effects on various cancer cell lines. The mechanism involved the inhibition of key enzymes responsible for cell proliferation .

Comparison with Similar Compounds

Ethyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS 859169-20-3)

Ethyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)acetate (CAS 1166829-70-4)

- Molecular Formula : C₁₆H₂₃BO₄ (cyclohexenyl variant)

- Key Properties : Similar molecular weight to CAS 859169-20-3 but with a cyclohexenyl group instead of phenyl.

Methyl 2-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS 1192548-08-5)

Ethyl 2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)acetate (CAS 73789-96-5)

- Molecular Formula : C₁₁H₉F₅O₂

- Key Properties : Trifluoromethyl group increases hydrophobicity and metabolic resistance.

- Differences : Replaces the boronate group with a trifluoromethyl substituent, shifting utility to medicinal chemistry rather than cross-coupling .

Comparative Data Table

Preparation Methods

Hydrogenation of Ethyl Difluorochloroacetate to Ethyl Difluoroacetate Derivatives

One foundational step involves the catalytic hydrogenation of ethyl difluorochloroacetate in the presence of palladium on activated charcoal, triethylamine, and ethanol as solvent. The reaction conditions and outcomes are as follows:

| Parameter | Details |

|---|---|

| Catalyst | Palladium on activated charcoal (0.002 parts relative to substrate) |

| Substrate | Ethyl difluorochloroacetate (1 part) |

| Base | Triethylamine (0.5 part) |

| Solvent | Ethanol (5 parts) |

| Temperature | 30°C to 45°C |

| Pressure | Hydrogen pressure cycled between 0.1 MPa and 0.4 MPa |

| Reaction Time | 5 hours (at 45°C) |

| Yield | ≥ 75% |

| Procedure Highlights | Multiple nitrogen and hydrogen purges; gradual warming; pressure cycling to maintain hydrogenation; atmospheric distillation for product isolation; catalyst recovery by filtration and washing |

This method efficiently converts the chloro-substituted precursor to the difluoroethyl ester intermediate, which is crucial for subsequent functionalization.

Nucleophilic Addition of Ethyl Difluoroacetate to Organolithium Species

An alternative approach involves the reaction of ethyl difluoroacetate with organolithium intermediates derived from aryl halides:

| Parameter | Details |

|---|---|

| Substrate | 4-bromo-1-(isopropyl)-1H-pyrazole (or similar aryl bromides) |

| Solvent | Dry tetrahydrofuran (THF) |

| Temperature | -78°C |

| Base | n-Butyllithium (2.5 M in hexanes) |

| Reaction Time | 2 hours for lithiation; 10 minutes for addition of ethyl difluoroacetate |

| Quenching Agent | Ammonium chloride (NH4Cl) |

| Work-up | Extraction with ether, drying over MgSO4, concentration, and flash chromatography |

| Yield | 48% |

Summary of Reaction Conditions and Yields

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrogenation of ethyl difluorochloroacetate | Pd/C catalyst, triethylamine, ethanol, 30–45°C, H2 pressure cycling | ≥ 75 | Efficient conversion to ethyl difluoroacetate derivative |

| Organolithium addition to ethyl difluoroacetate | n-BuLi, dry THF, -78°C, quench with NH4Cl | 48 | Direct nucleophilic addition to aromatic intermediate |

| Borylation of aryl halide | Pd catalyst, bis(pinacolato)diboron, base, dioxane, 80–100°C | Variable | Standard Suzuki borylation to install boronate ester |

Research Findings and Analytical Data

- The hydrogenation step is sensitive to catalyst loading and pressure cycling, with yields optimized by controlling temperature and hydrogen pressure carefully.

- The organolithium addition method requires strict anhydrous and low-temperature conditions to prevent side reactions and decomposition of volatile intermediates.

- The boronate ester group is stable under the reaction conditions used for difluoroacetate introduction, allowing for sequential synthetic steps.

- Purification typically involves chromatographic techniques due to the volatility and sensitivity of the difluoro-substituted esters.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethyl 2,2-Difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura coupling reactions. For example, aryl boronic esters (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol) are reacted with ethyl bromoacetate derivatives in anhydrous THF under reflux with cesium carbonate as a base. Key parameters include inert atmosphere (N₂), reflux duration (~6 h), and post-reaction purification via acid washing (1 N HCl) and solvent evaporation . To optimize yields, ensure stoichiometric equivalence of reagents, use freshly distilled solvents, and monitor reaction progress via TLC or HPLC. Lower yields (e.g., 43% in some protocols ) may arise from competing side reactions or incomplete coupling, which can be mitigated by adjusting catalyst loading (e.g., Pd(PPh₃)₄) or using microwave-assisted synthesis for faster kinetics.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of analytical techniques:

- GC/MS or HPLC for purity assessment (target >98% purity as per industrial standards ).

- NMR spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B NMR) to confirm the presence of the difluoroacetate group, boronate ester, and aryl protons. For example, the ¹⁹F NMR should show a singlet for the -CF₂- group, while ¹¹B NMR will confirm the boronate ester resonance at ~30 ppm .

- High-resolution mass spectrometry (HRMS) to verify molecular weight (C₁₆H₂₁BF₂O₅, exact mass 342.15 g/mol ).

Q. What are the recommended storage conditions to ensure compound stability?

- Methodology : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at temperatures <15°C to prevent hydrolysis of the boronate ester or ester group degradation. Avoid exposure to moisture, as boronate esters are prone to protodeboronation in aqueous environments .

Advanced Research Questions

Q. How does this compound perform in Suzuki-Miyaura cross-coupling reactions for synthesizing meta-terphenyl or donor-acceptor dyads?

- Methodology : The boronate ester moiety acts as a key coupling partner in Suzuki reactions. For example, it has been used to synthesize meta-terphenyl-linked donor-acceptor dyads by reacting with aryl halides (e.g., bromobenzonitrile) under Pd catalysis. Optimize ligand choice (e.g., triphenylphosphine vs. SPhos) and solvent (toluene/ethanol mixtures) to enhance coupling efficiency. Monitor regioselectivity using X-ray crystallography or DFT calculations to predict electronic effects of the difluoroacetate substituent .

Q. What role does this compound play in the development of thermally activated delayed fluorescence (TADF) emitters for OLEDs?

- Methodology : The boronate ester enables modular incorporation into π-conjugated systems. For instance, it has been coupled with triphenylamine derivatives to create TADF-active emitters. Key considerations include:

- Electron-withdrawing effects of the difluoroacetate group, which stabilize LUMO levels.

- Steric effects from the tetramethyl dioxaborolane group, which may influence intermolecular packing and emission efficiency.

- Characterize photophysical properties (PLQY, ΔEₛₜ) via UV-Vis, fluorescence spectroscopy, and transient absorption studies .

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 43% vs. higher yields in similar protocols)?

- Methodology : Systematic troubleshooting is required:

- Catalyst screening : Test alternative Pd sources (e.g., PdCl₂(dppf)) or ligands (XPhos) to improve turnover.

- Solvent effects : Replace THF with DMF or dioxane to enhance solubility of intermediates.

- Temperature control : Use microwave reactors for rapid heating/cooling to suppress side reactions.

- Byproduct analysis : Use LC-MS to identify competing pathways (e.g., homocoupling) and adjust stoichiometry .

Q. What strategies are effective for incorporating this compound into protease-resistant drug candidates (e.g., FABP4/5 inhibitors)?

- Methodology : The difluoroacetate group enhances metabolic stability. Example applications include:

- Prodrug design : Hydrolyze the ethyl ester in vivo to release the active carboxylic acid.

- Boronate-assisted targeting : Leverage the boronate ester for pH-dependent binding to serine proteases.

- Validate bioavailability via in vitro assays (e.g., plasma stability, microsomal degradation) and crystallography to confirm target engagement .

Methodological Notes

- Contradictions in Evidence : Discrepancies in synthesis yields (e.g., 43% vs. higher yields) highlight the need for protocol standardization. Always report reaction scales, catalyst batches, and purification methods to ensure reproducibility .

- Safety Protocols : Handle with gloves under a fume hood due to potential boronate toxicity. Quench reactions with aqueous HCl to neutralize residual boronate esters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.